molecular formula C6H6BrClN2 B598895 3-Bromo-5-chloro-4-methylpyridin-2-amine CAS No. 1199773-28-8

3-Bromo-5-chloro-4-methylpyridin-2-amine

Cat. No.: B598895
CAS No.: 1199773-28-8
M. Wt: 221.482
InChI Key: OWJIALCPQCHFFZ-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-4-methylpyridin-2-amine is a heterocyclic organic compound with the molecular formula C6H6BrClN2. This compound is part of the pyridine family, characterized by a six-membered ring containing one nitrogen atom. The presence of bromine, chlorine, and methyl groups on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Bromo-5-chloro-4-methylpyridin-2-amine involves the Suzuki cross-coupling reaction. This reaction typically uses palladium as a catalyst and involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids . The reaction conditions often include a base such as potassium carbonate and a solvent like ethanol or water, conducted under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and conditions is optimized to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-4-methylpyridin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include various substituted pyridines.

    Oxidation Products: N-oxides of the pyridine ring.

    Reduction Products: Amines or partially reduced pyridine derivatives.

Scientific Research Applications

3-Bromo-5-chloro-4-methylpyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-4-methylpyridin-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary but often include modulation of biochemical processes such as signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-chloro-4-methylpyridin-2-ol
  • 5-Bromo-2-methylpyridin-3-amine
  • 3-Bromo-4-methylpyridin-2-amine

Uniqueness

3-Bromo-5-chloro-4-methylpyridin-2-amine is unique due to the specific arrangement of bromine, chlorine, and methyl groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3-bromo-5-chloro-4-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2/c1-3-4(8)2-10-6(9)5(3)7/h2H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJIALCPQCHFFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1Cl)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682400
Record name 3-Bromo-5-chloro-4-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199773-28-8
Record name 3-Bromo-5-chloro-4-methyl-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1199773-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-chloro-4-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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